Iridodial glucoside
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Overview
Description
Iridodial glucoside is a terpene glycoside.
Scientific Research Applications
Biosynthesis and Synthesis
- Iridodial glucoside plays a significant role in the biosynthesis of iridoid glucosides. Studies on its biosynthesis have revealed the preparation of labeled compounds like [10-3H]-iridotrial and [10-2H3]-iridodial from geniposide, indicating its pivotal role in the biosynthesis process (Uesato, Kobayashi, & Inouye, 1982).
- Iridodial serves as an intermediary in the biosynthesis of several iridoid glucosides, as demonstrated in studies with plants like Lamium applexicaule and Deutzia crenata, where it was found to be a precursor for iridoid glucosides such as ipolamiide and lamiide (Inouye, Ueda, & Uesato, 1977).
Therapeutic Applications
- Iridoid glucosides, including those derived from iridodial, have shown potential therapeutic applications. For instance, an iridoid glucoside isolated from Vitex negundo leaves demonstrated significant antihyperglycemic effects in diabetic rats, indicating its potential use in diabetes management (Sundaram, Naresh, Shanthi, & Sachdanandam, 2012).
- Some iridoid glucosides exhibit antileishmanial activities, as evidenced by studies on compounds like arbortristosides and 6beta-hydroxy-loganin isolated from Nyctanthes arbortristis (Tandon, Srivastava, & Guru, 1991).
- Iridoid glucosides have shown anti-proliferative effects against cancer stem cells, suggesting their potential in cancer treatment. This was observed with compounds isolated from Valeriana fauriei (Yoshikawa et al., 2022).
Pharmacological Actions
- The antioxidative properties of iridoid glucosides, like geniposide, have been linked to therapeutic effects in diabetes mellitus and cardiovascular disease. Their actions involve anti-inflammatory, antiapoptosis, and antiangiogenesis effects (Li, Li, Wu, & Zhou, 2019).
- The involvement of iridoid glucosides in metabolic pathways has been explored, as in the case of the glucosylation step in their biosynthesis pathway, indicating their significant role in plant secondary metabolism (Nagatoshi, Terasaka, Nagatsu, & Mizukami, 2011).
properties
Molecular Formula |
C16H26O7 |
---|---|
Molecular Weight |
330.37 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H26O7/c1-7-3-4-9-8(2)6-21-15(11(7)9)23-16-14(20)13(19)12(18)10(5-17)22-16/h6-7,9-20H,3-5H2,1-2H3/t7-,9+,10+,11+,12+,13-,14+,15-,16-/m0/s1 |
InChI Key |
UKWQRDBDDIGHEQ-MDHPXLNESA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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